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molecular formula C12H14N2O3 B1330132 1-(4-Nitrobenzoyl)piperidine CAS No. 20857-92-5

1-(4-Nitrobenzoyl)piperidine

Cat. No. B1330132
M. Wt: 234.25 g/mol
InChI Key: CAKBAYWOHIUVHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07098236B2

Procedure details

1-(4-Nitrobenzoyl)piperidine (0.1125 gms.) is then dissolved in tetrahydrofuran (1 mL) and slowly added dropwise to a 0° C., 1.0 M solution (4 mL) of Borane in tetrahydrofuran. The reaction mixture is maintained at 0° C. for 20 minutes following the completion of the addition to the Borane/tetrahydrofuran solution. The reaction mixture is then allowed to warm to room temperature, and is subsequently heated to 60° C. using an oil bath. The reaction mixture is maintained at 60° C. overnight, then is cooled to room temperature, and quenched with the addition of concentrated HCl (added until gas evolution stops). The quenched reaction mixture is then extracted with ethyl acetate and water. The organic layer is separated, and concentrated in vacuo, while the aqueous layer is separated and made basic with the addition of aqueous 1M NaOH. The basic aqueous layer is then extracted with ethyl acetate and the ethyl acetate layer from this extraction is concentrated in vacuo. The solids isolated from both concentrated ethyl acetate layers are combined to yield 92 mg of 1-(4-nitro-benzyl)-piperidine as a white-yellow solid.
Quantity
0.1125 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:17]=[CH:16][C:7]([C:8]([N:10]2[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]2)=O)=[CH:6][CH:5]=1)([O-:3])=[O:2].B.B.O1CCCC1>O1CCCC1>[N+:1]([C:4]1[CH:17]=[CH:16][C:7]([CH2:8][N:10]2[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]2)=[CH:6][CH:5]=1)([O-:3])=[O:2] |f:2.3|

Inputs

Step One
Name
Quantity
0.1125 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C(=O)N2CCCCC2)C=C1
Name
Quantity
1 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
solution
Quantity
4 mL
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B.O1CCCC1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
slowly added dropwise to a 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
is subsequently heated to 60° C.
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is maintained at 60° C. overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
is cooled to room temperature
CUSTOM
Type
CUSTOM
Details
quenched with the addition of concentrated HCl (added until gas evolution stops)
CUSTOM
Type
CUSTOM
Details
The quenched reaction mixture
EXTRACTION
Type
EXTRACTION
Details
is then extracted with ethyl acetate and water
CUSTOM
Type
CUSTOM
Details
The organic layer is separated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo, while the aqueous layer
CUSTOM
Type
CUSTOM
Details
is separated
ADDITION
Type
ADDITION
Details
made basic with the addition of aqueous 1M NaOH
EXTRACTION
Type
EXTRACTION
Details
The basic aqueous layer is then extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
the ethyl acetate layer from this extraction
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The solids isolated from both concentrated ethyl acetate layers

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(CN2CCCCC2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 92 mg
YIELD: CALCULATEDPERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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